

Application Notes and Protocols for Cbz-aminooxy-PEG8-Boc

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Compound of Interest

Compound Name: Cbz-aminooxy-PEG8-Boc

Cat. No.: B8104477

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the storage, handling, and utilization of **Cbz-aminooxy-PEG8-Boc**, a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Product Information

Property	Value
Chemical Name	Carboxybenzyl-aminooxy-octaethylene glycol-tert-butyloxycarbonyl
Molecular Formula	C31H53NO13
Common Application	Heterobifunctional linker for PROTAC synthesis

Storage Instructions

Proper storage of **Cbz-aminooxy-PEG8-Boc** is crucial to maintain its stability and reactivity. Recommendations vary for the compound in solid form versus in solution.

Form	Storage Temperature	Duration	Notes
Solid (Powder)	-20°C	Up to 3 years	Store in a dry, well-ventilated place. Avoid direct sunlight.
In Solvent	-80°C	Up to 1 year	Aliquot to avoid repeated freeze-thaw cycles.
Shipping	Ambient Temperature	Short-term	Upon receipt, store at the recommended long-term storage temperature.

Handling Protocols

Due to its chemical nature, appropriate handling procedures should be followed to ensure user safety and product integrity.

General Handling

- Handle in a well-ventilated area, preferably in a chemical fume hood.[\[1\]](#)
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[\[1\]](#)
- Avoid inhalation of dust or aerosols.[\[1\]](#)
- Avoid contact with skin and eyes.[\[1\]](#)
- Use spark-proof tools and avoid sources of ignition.[\[1\]](#)

Preparation of Stock Solutions

- Equilibrate the vial of **Cbz-aminooxy-PEG8-Boc** to room temperature before opening.
- Weigh the desired amount of the compound in a clean, dry vial.

- Add the appropriate solvent (e.g., DMSO, DMF, DCM) to the desired concentration.
- Vortex or sonicate briefly to ensure complete dissolution.
- If not for immediate use, aliquot the stock solution into smaller volumes and store at -80°C.

Experimental Protocols

Cbz-aminoxy-PEG8-Boc is a key reagent in the modular synthesis of PROTACs. The following is a generalized protocol for its use in conjugating a target protein ligand and an E3 ligase ligand.

Deprotection of the Boc Group (to expose the aminoxy functionality)

The tert-butyloxycarbonyl (Boc) group is typically removed under acidic conditions.

- Dissolve the Boc-protected substrate in a suitable solvent (e.g., dichloromethane (DCM)).
- Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
- Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
- Upon completion, remove the solvent and excess TFA under reduced pressure.
- The resulting amine salt can be used directly or after neutralization.

Deprotection of the Cbz Group (to expose the amine)

The Carboxybenzyl (Cbz) group is commonly removed by catalytic hydrogenation.

- Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
- Add a catalytic amount of palladium on carbon (Pd/C) (typically 5-10 mol%).
- Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

- Stir vigorously at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
- Upon completion, filter the reaction mixture through celite to remove the Pd/C catalyst.
- Concentrate the filtrate under reduced pressure to yield the deprotected amine.

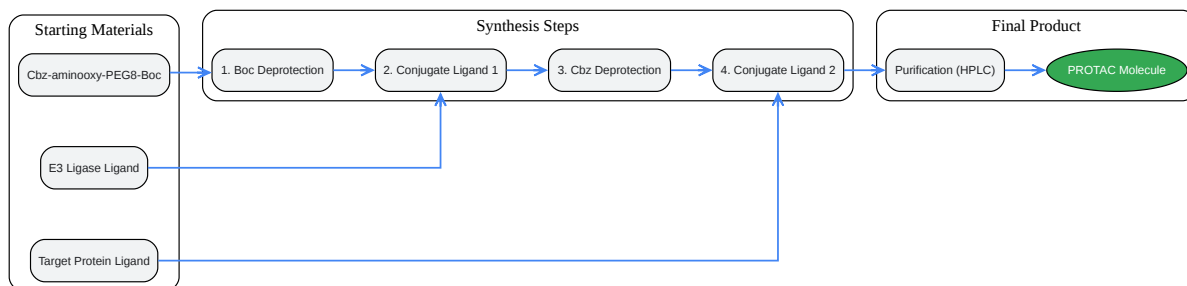
Generalized PROTAC Synthesis Workflow

This workflow outlines the sequential conjugation of ligands to the **Cbz-aminooxy-PEG8-Boc** linker. The order of deprotection and conjugation may be reversed depending on the specific chemical functionalities of the ligands.

- Step 1: First Ligand Conjugation. Couple the first ligand (e.g., a carboxylic acid-functionalized E3 ligase ligand) to the deprotected aminoxy end of the linker via an amide bond formation reaction (e.g., using HATU or EDC as a coupling agent).
- Step 2: Deprotection. Selectively deprotect the other end of the linker-ligand conjugate (in this case, Cbz deprotection via hydrogenation).
- Step 3: Second Ligand Conjugation. Couple the second ligand (e.g., a target protein ligand with a suitable reactive group) to the newly exposed amine.
- Step 4: Purification. Purify the final PROTAC conjugate using an appropriate chromatographic method, such as reversed-phase HPLC.

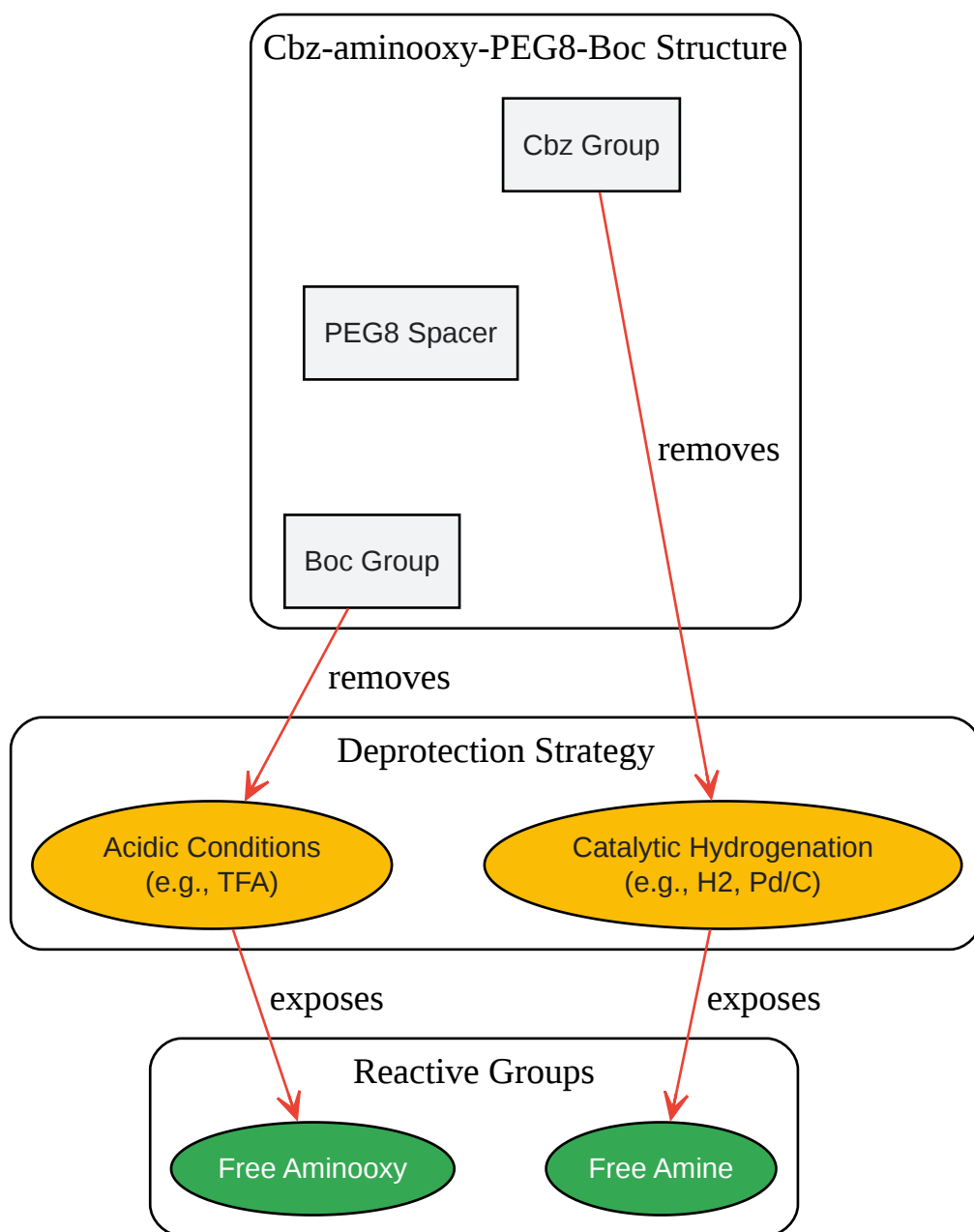
Visualizations

The following diagrams illustrate key conceptual frameworks related to the use of **Cbz-aminooxy-PEG8-Boc**.



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Caption: Generalized workflow for PROTAC synthesis.



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Caption: Orthogonal deprotection strategy.

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References

- 1. medchemexpress.com [medchemexpress.com]
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